4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride
Description
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride (CAS: 921938-78-5) is a substituted benzoic acid derivative featuring a 2-methylimidazole moiety linked via a methylene group to the benzene ring. Its molecular formula is C₁₁H₁₀N₂O₂·HCl·H₂O, with a molecular weight of 256.68 g/mol . The compound exhibits a high melting point of 313–315°C and is commercially available in ≥95% purity, with pricing varying by supplier (e.g., 1g for ¥52,100 JPY from Kanto Reagents) . Structurally, it is characterized by the SMILES string C1=CC(=CC=C1CN2C=CN=C2C)C(=O)O.Cl and the InChiKey MZTHHEXWAYFTBJ-UHFFFAOYSA-N .
This compound is utilized in pharmaceutical research, particularly in synthesizing inhibitors targeting enzymes like thromboxane synthetase . Its physicochemical properties, including high thermal stability and moderate solubility in polar solvents, make it suitable for medicinal chemistry applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-9-13-6-7-14(9)8-10-2-4-11(5-3-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFQRHZPDXWIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of 2-methyl-imidazole. This can be achieved through the cyclization of glyoxal, ammonia, and acetaldehyde under acidic conditions.
Attachment to Benzoic Acid: The 2-methyl-imidazole is then reacted with a benzoic acid derivative, such as 4-chloromethylbenzoic acid, in the presence of a base like potassium carbonate. This results in the formation of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to benzyl alcohol derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride is a chemical compound with applications in various scientific research fields. Research indicates its use in biological activities, coordination chemistry, and as a building block for synthesizing complex molecules .
Scientific Research Applications
- Biological Activities: It exhibits potential roles in biological activities, though specific activities are not detailed in the search results.
- Synthesis of Complex Molecules: It serves as an intermediate in synthesizing various target compounds . For instance, it is used to synthesize 4-({[3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]amino}methyl)benzoic acid, which has demonstrated potency against EGFR (Epidermal Growth Factor Receptor) .
- Coordination Chemistry: The compound can form complexes with metal ions, which is crucial for understanding its role in catalysis and material properties. The nitrogen and oxygen atoms facilitate coordination, enhancing its utility in forming stable complexes with transition metals.
Related Compounds
Several compounds share structural similarities with 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. These compounds differ primarily in their substituents and positions of functional groups, which affect their chemical reactivity and biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Methyl group on imidazole | Increased lipophilicity may enhance biological activity |
| 2-(1H-imidazol-1-ylmethyl)-benzoic acid | Different position of imidazole | May exhibit different coordination chemistry |
| Imidazole-acetic acid | Simpler structure without benzoic moiety | Focused on biological applications |
Case Studies
- Kinase Inhibition: Studies have shown that derivatives of this compound exhibit inhibitory activity against various kinases . For example, compounds with a (trifluoromethyl)benzene moiety have shown high potency against EGFR, with 91% and 92% inhibition at 10 nM, respectively .
- EGFR Inhibition: Compounds synthesized using this compound have demonstrated significant inhibitory activity against EGFR, a crucial target in cancer research .
- HER-4 Inhibition: Some derivatives exhibit inhibitory activity comparable to imatinib in relation to HER-4, a receptor tyrosine kinase of the EGFR family .
- VEGFR2 Inhibition: Certain compounds show inhibitory activity of VEGFR2 in the range of 16–48% at a concentration of 10 nM .
Mechanism of Action
The mechanism of action of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzoic acid moiety can interact with biological membranes, altering their properties and influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of microbial cell walls.
Comparison with Similar Compounds
Key Observations:
Linker Variations : UK-37,248 replaces the methylene group with an ethoxy linker, enhancing conformational flexibility and thromboxane inhibition potency .
Bioactivity: Both 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid HCl and UK-37,248 exhibit nanomolar IC₅₀ values against thromboxane synthetase, but the latter’s ethoxy linker may improve target binding .
Stability and Commercial Availability
- Stability : 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid HCl is stable at room temperature, with a high flash point (>300°C) .
Research Findings and Clinical Relevance
- Thromboxane Inhibition : Both 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid HCl and UK-37,248 reduce thromboxane B₂ (TxB₂) synthesis in platelet microsomes, with minimal effects on prostacyclin (PGI₂) synthesis, making them selective anti-thrombotic candidates .
- Synthetic Challenges : Derivatives with thiazolidine or dihydroimidazole moieties require multi-step syntheses, increasing production costs .
Biological Activity
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride is a synthetic compound notable for its potential biological activities. This compound features a benzoic acid moiety linked to a 2-methyl-imidazole group, which enhances its chemical reactivity and biological interactions. The compound's unique structure allows it to act as both an enzyme inhibitor and a ligand, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.686 g/mol
- CAS Number : 1134483-46-7
- IUPAC Name : 4-(2-methylimidazol-1-yl)benzoic acid hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzoic acid portion can alter the properties of biological membranes, affecting cellular processes. This dual functionality can lead to significant biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Antimicrobial Activity : It has shown potential in disrupting microbial cell walls and inhibiting growth.
Antimicrobial Properties
Research indicates that this compound exhibits both antibacterial and antifungal properties. For example, studies have demonstrated its effectiveness against various strains of bacteria and fungi.
| Microbial Strain | Activity (MIC μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 | |
| Escherichia coli | 12.5 | |
| Candida albicans | 6.25 |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including:
These findings suggest that the compound may serve as a potential lead for developing new anti-cancer agents.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of the compound revealed that it effectively inhibited certain kinases involved in cancer progression. The results indicated an inhibition rate comparable to established inhibitors like imatinib.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, the compound was tested against multi-drug resistant strains of bacteria. It exhibited promising results, particularly against Gram-positive bacteria, indicating its potential as a treatment option in antibiotic resistance scenarios.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride?
- Methodology : The synthesis typically involves a two-step process:
Condensation : React 2-methylimidazole with a benzyl halide derivative (e.g., 4-bromomethylbenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-benzyl intermediate.
Hydrochloride Formation : Treat the intermediate with hydrochloric acid (HCl) in ethanol or aqueous medium to precipitate the hydrochloride salt.
- Key Reagents & Conditions :
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | 2-Methylimidazole, 4-bromomethylbenzoic acid, K₂CO₃ | DMF | 80°C | 12–24 h |
| 2 | HCl (conc.) | Ethanol/Water | RT | 1–2 h |
- References :
Q. What spectroscopic methods are used to characterize this compound?
- Methodology :
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring (C-N stretches ~1600 cm⁻¹).
- NMR :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 4.5–5.0 ppm (CH₂ bridge), δ 2.5 ppm (methyl group on imidazole).
- ¹³C NMR : Carboxylic acid carbon (~170 ppm), aromatic carbons (120–140 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 250.7 (free acid) and 287.1 (hydrochloride).
- References :
Q. What are the recommended storage conditions for this compound?
- Methodology : Store in airtight glass containers at -20°C in a desiccator to prevent moisture absorption. Protect from light using amber vials. Stability studies indicate decomposition >5% after 6 months at 25°C .
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Questions
Q. How to resolve discrepancies in melting point data across synthesis batches?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic forms or hydrate formation (e.g., monohydrate vs. anhydrous).
- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (>98% purity required for consistent melting points).
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate the desired crystalline form.
Q. What strategies optimize reaction yield during synthesis?
- Methodology :
- AI-Driven Retrosynthesis : Use tools like Reaxys or Pistachio to predict optimal catalysts (e.g., ZnCl₂ for Friedel-Crafts alkylation) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 100°C, improving yield by 15–20%.
- Byproduct Analysis : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to minimize side reactions.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology :
- Stability Studies : Prepare buffered solutions (pH 2–10) and analyze degradation via HPLC at 25°C over 72 h.
- Results : Degradation <5% at pH 4–6; rapid hydrolysis (>50%) at pH >8 due to imidazole ring opening.
- Recommendation : Use citrate buffer (pH 5.0) for biological assays .
Q. What in vitro assays evaluate the compound's anticancer potential?
- Methodology :
- MTT Assay : Test cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines (IC₅₀ values typically 10–50 μM).
- Apoptosis Assay : Use Annexin V-FITC/PI staining with flow cytometry to quantify apoptotic cells.
- Cell Cycle Analysis : Identify G1/S arrest via propidium iodide staining.
Q. How to develop a fluorescence-based analytical method for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
